molecular formula C10H14Br2 B1587367 1,4-Dibromoadamantane CAS No. 39646-72-5

1,4-Dibromoadamantane

Cat. No.: B1587367
CAS No.: 39646-72-5
M. Wt: 294.03 g/mol
InChI Key: BPJZBMGMBABTDL-UHFFFAOYSA-N
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Description

1,4-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound has the molecular formula C₁₀H₁₄Br₂ and is known for its unique cage-like structure, which imparts significant stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromoadamantane can be synthesized through several methods, one of which involves the bromination of adamantane. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds under controlled conditions to ensure selective bromination at the 1,4-positions of the adamantane cage .

Another method involves the radical bromination of adamantane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method also selectively produces this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromoadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Major Products Formed

    Substitution: 1,4-Dihydroxyadamantane, 1,4-diaminoadamantane.

    Reduction: Adamantane, 1-bromoadamantane.

    Oxidation: Adamantanone derivatives.

Scientific Research Applications

1,4-Dibromoadamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of substituted or reduced products. The rigid structure of the adamantane core provides stability to these intermediates, facilitating selective reactions .

In biological systems, the adamantane core can interact with lipid membranes, enhancing the delivery and efficacy of pharmaceutical compounds. The bromine atoms can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dibromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJZBMGMBABTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404016
Record name 1,4-dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39646-72-5
Record name 1,4-dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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